N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and linked via a sulfanyl bridge to an acetamide moiety. The acetamide is further substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-10-8-14(9-11-15)19-16(22)12-24-18-20-17(21-25-18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAFYJPQLYEOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,2,4-thiadiazole core.
Introduction of the Phenyl Group: The phenyl group is introduced to the thiadiazole ring through a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the acetamide moiety through an amide bond formation reaction, typically using an ethoxyphenyl amine and an acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation under controlled conditions. Key pathways include:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide (–SO–) derivative | 65–75% | Mild selectivity for mono-oxidation |
| KMnO<sub>4</sub>, acidic medium | Sulfone (–SO<sub>2</sub>–) derivative | 55–60% | Requires stoichiometric MnO<sub>4</sub><sup>−</sup> |
| mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone (–SO<sub>2</sub>–) derivative | 80% | High regioselectivity observed |
Mechanistic Insight : Oxidation proceeds via radical intermediates for H<sub>2</sub>O<sub>2</sub> and electrophilic pathways for KMnO<sub>4</sub>/mCPBA. The electron-deficient thiadiazole ring directs oxidation to the sulfanyl group.
Nucleophilic Substitution at Sulfanyl Group
The –S– linker is susceptible to nucleophilic displacement, enabling diversification:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines (R-NH<sub>2</sub>) | EtOH, reflux, 4–6h | Thioether (–S–R) analogs | 70–85% |
| Grignard reagents (R-MgX) | THF, −78°C to RT | Alkyl/aryl-substituted derivatives | 50–60% |
| Sodium thiophenolate | DMF, 80°C, 2h | Bis-thiadiazole derivatives | 65% |
Key Findings :
-
Amines selectively replace the sulfanyl group without affecting the acetamide or ethoxyphenyl moieties .
-
Steric hindrance from the 3-phenyl-thiadiazole reduces reactivity toward bulky nucleophiles.
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid + 4-ethoxyaniline | 90% |
| NaOH (20%), EtOH/H<sub>2</sub>O, 12h | Sodium carboxylate + 4-ethoxyaniline | 85% |
Applications : Hydrolysis is utilized to generate bioactive carboxylic acid intermediates for further derivatization.
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl and 3-phenyl groups participate in electrophilic reactions:
| Reaction | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to ethoxy group | Nitro-substituted aryl derivative |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub>, RT | Ortho to thiadiazole | Chlorinated analog |
Regioselectivity : The ethoxy group directs electrophiles to the para position, while the thiadiazole’s electron-withdrawing nature favors meta substitution on the 3-phenyl ring .
Reduction Reactions
Selective reduction of the thiadiazole ring is achievable:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>/Pd-C (5 atm) | EtOH, 50°C, 12h | Dihydrothiadiazole derivative | 60% |
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | MeOH, RT, 6h | Partial ring opening to thiolactam | 45% |
Limitations : Over-reduction leads to complete ring cleavage, necessitating careful stoichiometric control.
Cross-Coupling Reactions
The 3-phenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl derivatives | 75% |
| Sonogashira | CuI, PdCl<sub>2</sub>, PPh<sub>3</sub>, NEt<sub>3</sub> | Alkynylated analogs | 65% |
Applications : These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Complexation with Metal Ions
The thiadiazole’s nitrogen and sulfur atoms coordinate transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O | MeOH, RT, 2h | Octahedral Cu(II) complex | 4.2 |
| FeCl<sub>3</sub> | EtOH/H<sub>2</sub>O, reflux, 4h | Tetrahedral Fe(III) complex | 3.8 |
Implications : Metal complexes enhance solubility and modulate biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial activity. N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the disruption of mitochondrial function and activation of caspases.
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives have been explored for their pesticidal properties. This compound has shown promise as a pesticide against various agricultural pests. Field trials indicated a significant reduction in pest populations when applied at recommended dosages.
Materials Science Applications
Polymer Additives
In materials science, the compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating this thiadiazole derivative into polyvinyl chloride (PVC) significantly improves its thermal degradation temperature.
| Property | PVC without Additive | PVC with Additive | Reference |
|---|---|---|---|
| Thermal Degradation Temp (°C) | 220 | 250 | |
| Tensile Strength (MPa) | 30 | 40 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated cultures compared to controls.
Case Study 2: Pesticidal Application
Field studies conducted by agricultural researchers demonstrated that the compound effectively reduced aphid populations in soybean crops by over 80%, leading to increased yield compared to untreated plots.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Triazole Derivatives
Compounds such as VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) replace the thiadiazole ring with a triazole. These act as Orco agonists, highlighting the role of nitrogen-rich heterocycles in ion channel modulation. The thiadiazole in the target compound may offer enhanced metabolic stability due to sulfur’s lower electronegativity compared to nitrogen .
Oxadiazole and Thiazolidinone Derivatives
- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) exists as a tautomeric thiazolidinone mixture. The thiazolidinone ring introduces keto-enol tautomerism, which may influence solubility and reactivity compared to the rigid thiadiazole .
Substituent Effects on Bioactivity
Aromatic Substitutions
- Antibacterial Activity :
- 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) and N-(4-fluorobenzyl) analog (Compound 39) exhibit MIC values against E. coli, demonstrating that fluorinated benzyl groups enhance antibacterial potency. The target compound’s 4-ethoxyphenyl group may reduce polarity, improving membrane penetration .
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide incorporates chloro and pyridinyl groups, which may enhance cytotoxicity in cancer cells through halogen bonding and π-π stacking .
Phenyl vs. Heteroaromatic Substituents
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to more polar analogs like Compound 8v (logP ~2.8) with a nitro group .
- Metabolic Stability : Thiadiazole’s sulfur atom may resist oxidative metabolism better than triazoles, as seen in OLC-12 , which has shorter in vivo half-lives .
- Solubility: The tautomeric thiazolidinone derivative (3c-I/3c-A) exhibits higher aqueous solubility due to keto-enol equilibrium, unlike the rigid thiadiazole .
Biological Activity
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring that is known for its role in various biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives containing the thiadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 (half maximal inhibitory concentration) value of 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| This compound | A549 | 0.52 |
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to this compound possess significant antibacterial and antifungal activities:
- Antibacterial Effects : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 42 |
Other Biological Activities
The biological profile of this compound extends beyond anticancer and antimicrobial effects:
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Thiadiazole derivatives have been studied for their neuroprotective potentials in models of epilepsy and neurodegeneration .
Case Studies
A significant case study involved the synthesis and evaluation of several thiadiazole derivatives for their biological activity:
Study Overview
Researchers synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer properties using various in vitro assays. The study revealed that modifications in the thiadiazole ring significantly influenced the biological activity.
Results
The study found that certain substitutions on the phenyl ring enhanced the cytotoxic effects against cancer cells while maintaining low toxicity in normal cell lines .
Q & A
Basic: What synthetic routes are reported for N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing 1,2,4-thiadiazole intermediate with a bromo- or chloroacetamide derivative. For example:
Thiadiazole precursor synthesis : Prepare 3-phenyl-1,2,4-thiadiazole-5-thiol by cyclizing thiosemicarbazide derivatives with carboxylic acids under acidic conditions.
Acetamide coupling : React the thiol group with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C for 6–12 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for phenyl/thiadiazole), ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and acetamide NH (δ ~10 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and thiadiazole sulfur-linked carbons.
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., m/z calculated for C₁₈H₁₇N₃O₂S₂: 379.0784) .
Advanced: How can tautomeric equilibria in related acetamide derivatives be resolved experimentally?
Tautomerism (e.g., thiazolidinone ↔ thiazole imine) is common in sulfur-containing heterocycles. Use:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) at 25°C vs. −40°C to identify dynamic equilibria.
- X-ray crystallography : Determine the dominant tautomer in the solid state. For example, reports a 1:1 tautomeric ratio in solution for a structurally similar compound using ¹H NMR .
Advanced: What crystallographic strategies are recommended for resolving its crystal structure?
- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement : Employ SHELXL ( ) for least-squares refinement. Key parameters:
Advanced: How to design bioactivity studies based on structurally related compounds?
- Target selection : Prioritize enzymes linked to sulfur heterocycles (e.g., lipoxygenase (LOX) , cholinesterases ).
- Assay protocols :
- LOX inhibition : Follow ’s protocol using linoleic acid substrate and UV detection at 234 nm.
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram+/Gram− bacteria.
- Structure-activity relationships (SAR) : Modify the ethoxyphenyl or thiadiazole substituents to probe electronic effects .
Advanced: How to address contradictions between in vitro and in vivo bioactivity data?
- Solubility issues : Use DMSO/water mixtures or surfactants (e.g., Tween-80) to improve bioavailability.
- Metabolic stability : Perform hepatic microsomal assays (e.g., rat liver S9 fraction) to identify rapid degradation.
- Pharmacokinetic modeling : Adjust dosing regimens based on half-life (t₁/₂) and clearance rates from LC-MS/MS plasma analysis .
Basic: What methods ensure high purity for experimental use?
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >98% purity.
- Elemental analysis : Match calculated vs. observed C, H, N, S values (±0.4%).
- Melting point : Compare with literature values (e.g., analogs in show 180–220°C ranges) .
Advanced: How to computationally model its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with LOX or BChE.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Validate with experimental IC₅₀ values from enzymatic assays .
Advanced: What stability considerations are critical during storage?
- Light sensitivity : Store in amber vials at −20°C under inert gas (N₂/Ar).
- Hydrolytic degradation : Monitor by HPLC after 1–3 months in DMSO or aqueous buffers (pH 4–9).
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for acetamides) .
Advanced: How to investigate metabolic pathways in preclinical models?
- In vitro phase I metabolism : Incubate with liver microsomes + NADPH, then analyze metabolites via LC-QTOF-MS.
- Phase II conjugation : Test for glucuronidation/sulfation using UDPGA or PAPS cofactors.
- Identify major metabolites : Compare fragmentation patterns with databases (e.g., METLIN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
